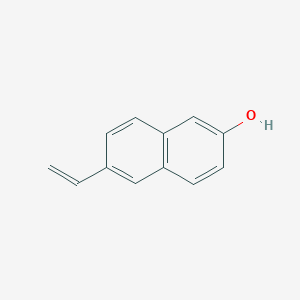

6-Vinylnaphthalen-2-ol

Description

Properties

IUPAC Name |

6-ethenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWMPLMWUJTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630915 | |

| Record name | 6-Ethenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136896-92-9 | |

| Record name | 6-Ethenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Vinylnaphthalen-2-ol (CAS: 136896-92-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Vinylnaphthalen-2-ol, also known as 6-ethenylnaphthalen-2-ol, is a bifunctional organic molecule incorporating both a vinyl group and a hydroxylated naphthalene core.[1][] This unique combination of reactive sites makes it a valuable building block in organic synthesis, with potential applications in polymer chemistry, materials science, and drug discovery. The naphthalene-2-ol scaffold is a known pharmacophore present in various biologically active compounds, suggesting that this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, proposed synthetic routes with detailed experimental protocols, and a discussion of its potential biological activities based on related structures.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 136896-92-9 | [1] |

| Molecular Formula | C₁₂H₁₀O | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| Appearance | Powder (predicted) | [3] |

| Purity | 95% (Analytical Grade) | [3] |

| Canonical SMILES | C=CC1=CC2=C(C=C1)C=C(C=C2)O | [] |

| InChI | InChI=1S/C12H10O/c1-2-9-5-6-11-8-12(13)7-4-10(11)3-9/h2-8,13H,1H2 | [] |

| Predicted LogP | 3.5 | Computational Prediction |

| Predicted Boiling Point | 335.4 ± 11.0 °C at 760 mmHg | Computational Prediction |

| Predicted Melting Point | 105-110 °C | Computational Prediction |

| Predicted Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone, chloroform, and other organic solvents. | Inferred from related compounds |

Synthesis of this compound: Proposed Methodologies

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on established organic chemistry transformations, several plausible synthetic routes can be proposed. The following sections outline three such methodologies, providing generalized experimental protocols that can be adapted for this specific target molecule.

Wittig Reaction of 6-Hydroxy-2-naphthaldehyde

The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes.[4][5] This approach would involve the reaction of 6-hydroxy-2-naphthaldehyde with a phosphonium ylide, such as methylenetriphenylphosphorane.

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the suspension while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep orange or yellow, indicating the formation of the ylide.

-

Wittig Reaction: In a separate flask, dissolve 6-hydroxy-2-naphthaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution to 0 °C and add the solution of 6-hydroxy-2-naphthaldehyde dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Vinylnaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Vinylnaphthalen-2-ol, a derivative of naphthalene, presents a chemical structure of interest for various applications, including polymer chemistry and as a potential intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl group and a vinyl group on the naphthalene scaffold, allows for a range of chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational models. It is recommended that these predicted values be confirmed experimentally.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₀O | Experimental | [1][2][3] |

| Molecular Weight | 170.21 g/mol | Calculated | [1] |

| Appearance | Not Available | - | [3] |

| Melting Point | Not Available | - | |

| Boiling Point | 337.6 ± 11.0 °C | Predicted | |

| Density | 1.150 ± 0.06 g/cm³ | Predicted | |

| Aqueous Solubility | Not Available | - | |

| pKa (Acid Dissociation Constant) | Not Available | - | |

| LogP (Octanol-Water Partition Coefficient) | Not Available | - | |

| CAS Number | 136896-92-9 | Experimental | [1][2][3] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These are general protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.[4]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).[4]

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4]

-

A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure (Thiele Tube Method):

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[5]

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[5]

-

Clamp the thermometer so that the test tube is immersed in the mineral oil within the Thiele tube. The oil level should be above the side arm of the Thiele tube.[5]

-

Gently heat the side arm of the Thiele tube.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The liquid will begin to cool and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[6]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Apparatus:

-

Shake-flask or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)

-

Vials with screw caps

-

Analytical balance

-

pH meter

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]

-

Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid should be visible.

-

Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (after creating a standard curve) or HPLC.

-

The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

pKa Determination (Spectrophotometric Method)

The pKa is a measure of the acidity of a compound. For a phenol like this compound, this method is suitable.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of known pH

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the phenol (typically for phenols, this would be in the pH 8-11 range).

-

To a series of volumetric flasks, add a small, constant volume of the stock solution and dilute to the mark with the different buffer solutions. This will create solutions of the compound at various pH values with the same total concentration.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The neutral phenol and its corresponding phenolate ion will have different absorbance spectra.

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic (fully protonated) and basic (fully deprotonated) forms.

-

At a selected wavelength where the absorbance of the two species differs significantly, record the absorbance of each buffered solution.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the solution at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

-

A plot of pH versus log[(A_b - A) / (A - A_a)] should yield a straight line with a y-intercept equal to the pKa.[8]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer)

Procedure:

-

Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together and allowing the layers to separate.

-

Prepare a stock solution of this compound in either the pre-saturated water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other pre-saturated phase. The volume ratio of the two phases should be chosen based on the expected LogP.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[9]

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully withdraw an aliquot from both the aqueous and the octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]_octanol / [Concentration]_aqueous.

-

The LogP is the logarithm of the partition coefficient: LogP = log(P).

Synthesis and Logical Workflows

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known methods for similar compounds. A potential starting material is 6-hydroxy-2-acetylnaphthalene, which can be synthesized via the Fries rearrangement of 2-naphthyl acetate or by Friedel-Crafts acylation of 2-naphthol.[10] The acetyl group can then be converted to a vinyl group.

Caption: Proposed synthetic pathways to this compound.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized or acquired compound like this compound.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. who.int [who.int]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]

Technical Guide: Synthesis of 6-Vinylnaphthalen-2-ol from 2-Naphthol

Abstract

6-Vinylnaphthalen-2-ol is a valuable building block in organic synthesis, particularly in the development of polymers, electronic materials, and pharmaceutical intermediates. This technical guide provides an in-depth overview of established synthetic pathways for the preparation of this compound starting from the readily available precursor, 2-naphthol. This document details multiple strategic approaches, including pathways proceeding via Wittig olefination, Grignard reaction followed by dehydration, and palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki couplings. Each strategy is presented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction: Strategic Overview

The synthesis of this compound from 2-naphthol necessitates the introduction of a functional group at the C6 position of the naphthalene core, which can then be converted into a vinyl moiety. Direct vinylation of 2-naphthol is challenging due to regioselectivity issues. Therefore, multi-step strategies are employed, typically beginning with the regioselective functionalization of 2-naphthol to create a key intermediate. This guide outlines three primary strategies, each branching from a common or easily accessible intermediate derived from 2-naphthol.

The overall synthetic logic is visualized below, showcasing the divergence from 2-naphthol to key intermediates that serve as precursors for the final vinylation step.

Figure 1: Overview of synthetic strategies for this compound.

Synthesis via Carbonyl Intermediates

This approach involves the introduction of a carbonyl group (aldehyde or ketone) at the 6-position, followed by olefination.

Pathway via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes.[1][2][3] This pathway first requires the synthesis of 6-hydroxy-2-naphthaldehyde, which is then subjected to a Wittig reaction with a methylphosphonium ylide.

The synthesis begins with the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a selective reduction to afford 6-bromo-2-naphthol.[4][5]

-

Experimental Protocol:

-

In a 3-L round-bottomed flask, dissolve 144 g (1.0 mole) of 2-naphthol in 400 mL of glacial acetic acid.

-

Slowly add a solution of 320 g (2.0 moles) of bromine in 100 mL of glacial acetic acid over 15-30 minutes with gentle shaking and cooling to manage the exothermic reaction.

-

Add 100 mL of water to the mixture and heat to boiling.

-

Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves.

-

Repeat the addition of tin twice more (25 g, then 100 g, for a total of 150 g) and boil for 3 hours.

-

Cool the mixture to 50°C and filter with suction to remove tin salts, washing the salts with 100 mL of cold acetic acid.

-

Pour the filtrate into 3 L of cold water to precipitate the product.

-

Filter the crude product, wash with cold water, and dry at 100°C.

-

Purification can be achieved by vacuum distillation followed by recrystallization from aqueous acetic acid.[4][6]

-

This intermediate is synthesized from 6-bromo-2-naphthol via a lithium-halogen exchange followed by formylation.[7][8]

-

Experimental Protocol:

-

Dissolve 20.0 g (89.7 mmol) of 6-bromo-2-naphthol in 200 mL of anhydrous THF in a flask under an inert atmosphere and cool to -78°C.

-

Add n-Butyllithium (35.9 mL, 89.7 mmol) dropwise. Stir for 10 minutes.

-

Add tert-butyllithium (52.76 mL, 89.7 mmol) dropwise and stir the mixture for 30 minutes at -78°C, then for 2 hours at -20°C.

-

Add hexamethylphosphoramide (HMPA) (15.6 mL, 89.7 mmol) and stir for 20 minutes.

-

Add N,N-dimethylformamide (DMF) (6.94 mL, 89.7 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with aqueous ammonium chloride, acidify with 2N HCl, and extract with ethyl acetate.

-

Dry the organic extracts over MgSO4, evaporate the solvent, and purify the residue by flash chromatography (hexane/EtOAc 3:1) to yield the product.[7]

-

The final step involves the reaction of 6-hydroxy-2-naphthaldehyde with methylenetriphenylphosphorane.[3][9]

-

Experimental Protocol (General):

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.

-

Add a strong base such as n-butyllithium or NaHMDS (1.05 eq) dropwise. Stir the resulting ylide solution for 1 hour at 0°C.

-

Cool the mixture to -15°C and add a solution of 6-hydroxy-2-naphthaldehyde (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates completion.

-

Quench the reaction with saturated aqueous NH4Cl and extract with an appropriate solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under vacuum.

-

Purify the residue by flash column chromatography to afford this compound.

-

Pathway via Grignard Reaction and Dehydration

This alternative route utilizes 6-acetyl-2-naphthol as the key intermediate. This ketone is converted to a tertiary alcohol via a Grignard reaction, which is then dehydrated to form the vinyl group.

This intermediate can be prepared by Friedel-Crafts acylation of 2-naphthol or a protected derivative. The direct acylation of 2-naphthol can lead to mixtures of isomers, so protection of the hydroxyl group (e.g., as a methyl ether) is often preferred to direct acylation to the 6-position, followed by deprotection.[10]

The acetyl group is reacted with a methyl Grignard reagent to form the corresponding tertiary alcohol.[11][12][13]

-

Experimental Protocol (General):

-

Dissolve 6-acetyl-2-naphthol (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Add methylmagnesium bromide (CH3MgBr, ~2.2 eq to account for the acidic phenol proton) solution dropwise at 0°C.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0°C and quench carefully by slow addition of saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over Na2SO4.

-

Remove the solvent under reduced pressure to yield the crude alcohol, which may be purified by crystallization or chromatography.

-

The final step is the acid-catalyzed dehydration of the tertiary alcohol to yield the target alkene.[14][15]

-

Experimental Protocol (General):

-

Dissolve 1-(6-hydroxy-2-naphthyl)ethanol (1.0 eq) in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over Na2SO4, concentrate, and purify the product by column chromatography.

-

Quantitative Data Summary: Carbonyl Pathways

| Step | Reaction | Starting Material | Key Reagents | Yield (%) | Purity/m.p. | Reference(s) |

| 2.1.1 | Bromination/Reduction | 2-Naphthol | Br₂, Sn, Acetic Acid | 96–100 (crude) | 127–129 °C | [4][16] |

| 2.1.2 | Formylation | 6-Bromo-2-naphthol | n-BuLi, t-BuLi, DMF | 81 | 173–174 °C | [7] |

| 2.1.3 | Wittig Olefination | 6-Hydroxy-2-naphthaldehyde | Ph₃PCH₃Br, Base | (Typical) 70-90 | - | [3][17] |

| 2.2.2 | Grignard Reaction | 6-Acetyl-2-naphthol | CH₃MgBr | (Typical) >90 | - | [12][18] |

| 2.2.3 | Dehydration | 1-(6-hydroxy-2-naphthyl)ethanol | p-TsOH | (Typical) 80-95 | - | [14][15] |

Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions offer powerful and versatile methods for forming carbon-carbon bonds. Starting from the key intermediate 6-bromo-2-naphthol, both Heck and Suzuki couplings can be employed to introduce the vinyl group. For these reactions, the phenolic hydroxyl group is often protected to prevent interference with the catalyst or reagents.

Figure 2: General workflow for Pd-catalyzed vinylation strategies.

Pathway via Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, such as ethylene, in the presence of a palladium catalyst and a base.[19][20]

-

Experimental Protocol (General):

-

Protect the hydroxyl group of 6-bromo-2-naphthol (e.g., as a methoxymethyl (MOM) ether or silyl ether).

-

To a pressure vessel, add the protected 6-bromo-2-naphthol (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand like P(o-tolyl)₃ (2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

-

Purge the vessel with ethylene gas, then pressurize to the desired pressure (e.g., 1-10 atm).

-

Heat the reaction mixture at 80-120°C for 12-24 hours.

-

After cooling, vent the excess ethylene, dilute the mixture with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue via chromatography.

-

Deprotect the hydroxyl group under appropriate conditions (e.g., acidic hydrolysis for a MOM ether) to yield this compound.

-

Pathway via Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with a vinylboron species, such as vinylboronic acid or potassium vinyltrifluoroborate.[21][22]

-

Experimental Protocol (General):

-

Protect the hydroxyl group of 6-bromo-2-naphthol as described in 3.1.

-

In a flask under an inert atmosphere, combine the protected 6-bromo-2-naphthol (1.0 eq), a vinylboron reagent (e.g., potassium vinyltrifluoroborate, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a solvent system, typically a mixture like DME/water or toluene/ethanol/water.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC/GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Perform the deprotection step to obtain the final product, this compound.

-

Quantitative Data Summary: Cross-Coupling Pathways

| Step | Reaction | Starting Material | Key Reagents | Yield (%) | Reference(s) |

| 3.1 | Heck Coupling | Protected 6-Bromo-2-naphthol | Ethylene, Pd(OAc)₂, Base | (Typical) 60-85 | [19][23] |

| 3.2 | Suzuki Coupling | Protected 6-Bromo-2-naphthol | Vinylboronic acid derivative, Pd catalyst, Base | (Typical) 70-95 | [21][24][25] |

Conclusion

The synthesis of this compound from 2-naphthol can be accomplished through several reliable and high-yielding pathways. The choice of strategy may depend on factors such as reagent availability, scale, and tolerance of functional groups in more complex derivatives. The pathways involving carbonyl intermediates, particularly the Wittig reaction, offer a classic and robust approach. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, provide modern, versatile, and highly efficient alternatives, benefiting from the mild conditions and broad substrate scope characteristic of these transformations. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for chemists in the successful synthesis of this important chemical intermediate.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. Heck Reaction [organic-chemistry.org]

- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 6-Vinylnaphthalen-2-ol: A Technical Guide

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Vinylnaphthalen-2-ol. These predictions are derived from the known spectral characteristics of the naphthalene core, the vinyl group, and the hydroxyl substituent.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | s | 1H | Ar-OH |

| ~7.8-7.2 | m | 6H | Ar-H |

| ~6.8 | dd | 1H | -CH=CH₂ |

| ~5.8 | d | 1H | -CH=CH₂ (trans) |

| ~5.3 | d | 1H | -CH=CH₂ (cis) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~137 | Ar-C (quaternary) |

| ~136 | -CH=CH₂ |

| ~134 | Ar-C (quaternary) |

| ~130-124 | Ar-CH |

| ~115 | -CH=CH₂ |

| ~109 | Ar-CH |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~1630 | Medium | C=C stretch (vinyl) |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1260 | Strong | C-O stretch (phenol) |

| 990, 910 | Strong | =C-H bend (vinyl out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 169 | Moderate | [M-H]⁺ |

| 141 | Moderate | [M-CHO]⁺ |

| 115 | Moderate | [M-C₂H₃O]⁺ |

Experimental Protocols

The following are standard experimental methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. The solution is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approximately 100 mg). The mixture is then compressed under high pressure to form a transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The sample is then placed in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable method. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Technical Whitepaper: Crystal Structure of Naphthalen-2-ol

Disclaimer: As of the date of this report, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for 6-Vinylnaphthalen-2-ol. To fulfill the structural and content requirements of this technical guide, the well-characterized and structurally related molecule, Naphthalen-2-ol (2-Naphthol), is used as a representative example. All data and protocols presented herein pertain to Naphthalen-2-ol.

Abstract

This technical guide provides a detailed overview of the crystal structure and analysis of Naphthalen-2-ol (2-Naphthol), a crucial intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and antioxidants. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the solid-state properties of this foundational molecule. The guide outlines the crystallographic parameters, presents a detailed experimental protocol for its synthesis and crystallization, and includes visualizations of the experimental workflow.

Introduction

Naphthalen-2-ol is an aromatic organic compound, appearing as a colorless or slightly yellow crystalline solid.[1] It is an isomer of 1-naphthol and serves as a vital precursor in a multitude of industrial syntheses.[1][2] Understanding its three-dimensional crystal structure is fundamental to controlling its solid-state properties, such as solubility, stability, and reactivity, which are critical parameters in pharmaceutical formulation and material science. This whitepaper summarizes the key crystallographic data and the experimental procedures required to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Crystallographic Data for Naphthalen-2-ol

The crystal structure of Naphthalen-2-ol has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below. This information is critical for computational modeling, polymorphism screening, and understanding intermolecular interactions.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₀H₈O |

| Formula Weight | 144.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.35 |

| b (Å) | 5.95 |

| c (Å) | 16.55 |

| α (°) | 90 |

| β (°) | 102.5 |

| γ (°) | 90 |

| Volume (ų) | 802.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.193 |

| Temperature (K) | 293 |

Note: The crystallographic data presented is based on representative values for 2-Naphthol and may vary slightly between different experimental determinations.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and crystallization of Naphthalen-2-ol.

3.1 Synthesis of Naphthalen-2-ol via Alkali Fusion

The traditional and widely used method for synthesizing 2-Naphthol involves the alkali fusion of sodium naphthalene-2-sulfonate.[1][2][3]

-

Step 1: Sulfonation of Naphthalene: Naphthalene is heated with concentrated sulfuric acid at approximately 160-165°C. This reaction yields naphthalene-2-sulfonic acid.[3]

-

Step 2: Conversion to Sodium Salt: The resulting sulfonic acid is neutralized with a sodium salt solution to precipitate sodium naphthalene-2-sulfonate. The precipitate is filtered and washed.

-

Step 3: Alkali Fusion: The dried sodium naphthalene-2-sulfonate powder is added gradually to molten sodium hydroxide at a temperature of 300-320°C with vigorous stirring.[2] This cleaves the sulfonic acid group and forms sodium 2-naphtholate.[1]

-

Step 4: Acidification: The resulting melt is cooled, dissolved in water, and then acidified using a strong acid like hydrochloric acid or sulfuric acid. This protonates the naphtholate, precipitating crude 2-Naphthol.[4]

3.2 Purification and Crystallization

High-purity single crystals are essential for accurate X-ray diffraction analysis.

-

Step 1: Purification by Distillation: The crude 2-Naphthol is purified by vacuum distillation.[4][5] This removes non-volatile impurities.

-

Step 2: Recrystallization: The distilled product is dissolved in a suitable solvent, such as toluene or an ethanol-water mixture.[6]

-

Step 3: Single Crystal Growth: High-quality single crystals for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution over several days at room temperature. The solution is kept in a dust-free, vibration-free environment to allow for the formation of well-ordered crystals.

3.3 X-ray Diffraction Data Collection

-

A suitable single crystal is selected and mounted on a goniometer.

-

Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the logical workflow for the preparation and analysis of Naphthalen-2-ol crystals.

References

An In-depth Technical Guide to the Solubility of 6-Vinylnaphthalen-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 6-Vinylnaphthalen-2-ol, a key intermediate in various synthetic processes. Given the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document provides a qualitative solubility profile based on structural analogy, alongside detailed experimental protocols for determining solubility.

Core Topic: Solubility Profile of this compound

This compound (CAS No. 136896-92-9), also known as 6-ethenylnaphthalen-2-ol, is an organic compound with the molecular formula C12H10O.[] Its structure, featuring a naphthalene core with both a hydroxyl (-OH) and a vinyl (-CH=CH2) group, dictates its solubility characteristics. The naphthalene and vinyl groups are nonpolar, while the hydroxyl group is polar and capable of hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical supplier technical sheets did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. This indicates a significant data gap in the public domain for this particular compound.

The following table summarizes the expected qualitative solubility based on the compound's structure and data from analogous compounds, 2-naphthol and 2-vinylnaphthalene.

| Organic Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility of this compound | Rationale / Analogous Data |

| Alcohols | ||||

| Methanol | CH3OH | Polar Protic | Soluble | 2-Naphthol is highly soluble in methanol (1 g/10 mL). The presence of the hydroxyl group on this compound should allow for hydrogen bonding with methanol. |

| Ethanol | C2H5OH | Polar Protic | Soluble | 2-Naphthol and 2-vinylnaphthalene are soluble in ethanol.[2][3] |

| Ketones | ||||

| Acetone | C3H6O | Polar Aprotic | Soluble | 2-Vinylnaphthalene is soluble in acetone.[4] |

| Esters | ||||

| Ethyl Acetate | C4H8O2 | Moderately Polar | Likely Soluble | Ethyl acetate is a versatile solvent for many organic compounds.[5][6] Naphthalene shows good solubility in ethyl acetate.[7] |

| Halogenated Solvents | ||||

| Dichloromethane | CH2Cl2 | Polar Aprotic | Likely Soluble | Dichloromethane is a good solvent for a wide range of organic compounds.[8] |

| Chloroform | CHCl3 | Polar Aprotic | Soluble | 2-Naphthol is soluble in chloroform.[2][9] |

| Aromatic Hydrocarbons | ||||

| Toluene | C7H8 | Nonpolar | Likely Soluble | The nonpolar naphthalene ring of this compound should interact favorably with toluene. |

| Benzene | C6H6 | Nonpolar | Soluble | 2-Vinylnaphthalene is soluble in benzene.[4] |

| Aliphatic Hydrocarbons | ||||

| Hexane | C6H14 | Nonpolar | Sparingly Soluble to Insoluble | The polar hydroxyl group is likely to limit solubility in highly nonpolar solvents like hexane. |

| Ethers | ||||

| Diethyl Ether | C4H10O | Slightly Polar | Soluble | 2-Naphthol is soluble in diethyl ether.[2][9] |

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The two primary methods for this are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement.[10]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[10][11][12]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[4]

-

Data Analysis: A calibration curve prepared with known concentrations of the compound is used to determine the solubility from the analytical measurement.

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.[11][13][14]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Dilution: A small aliquot of the DMSO stock solution is added to the organic solvent of interest in a microplate well.

-

Incubation and Precipitation: The plate is shaken for a shorter period (e.g., 1-2 hours) at a controlled temperature. If the solubility limit is exceeded, the compound will precipitate.

-

Detection of Precipitation: The amount of precipitation can be measured using various techniques:

-

Nephelometry: Measures the scattering of light by undissolved particles.[13][14]

-

Direct UV Assay: After filtering out the precipitate, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.[13][14]

-

LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the dissolved compound.[15]

-

Visualizations

General Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic Solubility Workflow.

Logical Relationship of Solubility Factors

Caption: Factors Influencing Solubility.

References

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Uncharted Territory: A Technical Guide to the Presumed Thermal Stability and Decomposition of 6-Vinylnaphthalen-2-ol

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Vinylnaphthalen-2-ol is a molecule of interest for advanced material and pharmaceutical applications due to its unique combination of a polymerizable vinyl group and a functional hydroxyl group on a rigid naphthalene core. A thorough understanding of its thermal stability and decomposition behavior is paramount for its safe handling, storage, and processing at elevated temperatures. This technical guide addresses this critical need. However, an extensive review of scientific literature and chemical databases reveals a significant gap: there is no publicly available experimental data on the thermal properties of this compound.

This guide bridges this gap by providing a robust theoretical framework for the expected thermal behavior of this compound, based on the well-established properties of its structural analogues, namely naphthols and vinyl-substituted aromatic compounds. Furthermore, it presents detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be employed to definitively characterize this compound. This document serves as an essential resource for any professional intending to work with this compound, offering both a scientifically grounded predictive analysis and the practical methodologies required for its empirical validation.

Predicted Physicochemical Properties

While comprehensive experimental thermal data is absent, some fundamental properties have been predicted by chemical suppliers. These values serve as a preliminary reference.

| Property | Predicted Value | Data Source |

| Boiling Point | 337.6 ± 11.0 °C | Chemical Suppliers |

| pKa | 9.59 ± 0.40 | Chemical Suppliers |

Anticipated Thermal Behavior: A Structurally-Informed Perspective

The thermal stability and decomposition pathways of this compound are dictated by its constituent chemical moieties: the naphthalene core, the phenolic hydroxyl group, and the vinyl group.

-

Naphthalene Core: The fused aromatic rings of the naphthalene structure are inherently stable and would require very high temperatures (likely exceeding 400-500 °C) for significant degradation.

-

Hydroxyl (-OH) Group: The phenolic hydroxyl group is relatively stable. While it can participate in dehydration reactions, this typically occurs at high temperatures or in the presence of specific catalysts. Its primary influence at lower temperatures would be on the reactivity of the vinyl group through electronic effects and potential hydrogen bonding.

-

Vinyl (-CH=CH₂) Group: This is the most thermally reactive part of the molecule. Upon heating, the vinyl group is expected to undergo addition polymerization, an exothermic process. This would lead to the formation of poly(this compound). At significantly higher temperatures, the bonds of the vinyl group or the resulting polymer chain would rupture.

Based on this analysis, a sequence of thermal events can be predicted for this compound when heated:

-

Melting: The compound will first undergo a phase transition from solid to liquid, which would be observed as an endothermic event in a DSC thermogram.

-

Polymerization: Following melting, an exothermic transition is anticipated, corresponding to the polymerization of the vinyl groups. The temperature and energy of this event are critical parameters for processing.

-

Decomposition: At higher temperatures, the material (either the monomer or its polymer) will begin to decompose. This is expected to be a multi-stage process involving the fragmentation of the polymer chain (if formed) and the elimination of side groups, followed by the eventual breakdown of the naphthalene ring at very high temperatures, yielding a complex mixture of smaller aromatic compounds and a carbonaceous residue.

Standardized Experimental Protocols for Thermal Characterization

To obtain the missing empirical data for this compound, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the temperatures at which the material loses mass due to decomposition or volatilization.

-

Objective: To determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residual mass.

-

Sample Preparation: Accurately weigh 2–10 mg of this compound into an inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Conduct separate experiments under an inert atmosphere (Nitrogen, 99.99% purity, flow rate of 20-50 mL/min) to assess intrinsic thermal stability, and under an oxidizing atmosphere (Air, flow rate of 20-50 mL/min) to evaluate oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 900 °C at a linear heating rate of 10 °C/min.

-

Data Analysis: The resulting mass vs. temperature curve (TGA) and its first derivative (DTG) are analyzed to identify key decomposition temperatures and mass losses.

Differential Scanning Calorimetry (DSC)

DSC is used to identify thermal transitions such as melting and polymerization and to quantify the energy associated with these events.

-

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), polymerization temperature (Tp), and enthalpy of polymerization (ΔHp).

-

Sample Preparation: Accurately weigh 2–10 mg of this compound into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.

-

Atmosphere: Maintain an inert atmosphere (Nitrogen, 99.99% purity, flow rate of 20-50 mL/min).

-

Temperature Program: Employ a heat-cool-heat cycle to remove any prior thermal history. A typical program would be:

-

Heat from 25 °C to 200 °C at 10 °C/min.

-

Cool from 200 °C to 0 °C at 10 °C/min.

-

Heat from 0 °C to 400 °C at 10 °C/min. The second heating scan is typically used for analysis of melting and polymerization.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to locate and integrate the areas of endothermic (melting) and exothermic (polymerization) peaks.

Visualizing Thermal Analysis and Decomposition

The following diagrams illustrate the standard workflow for thermal analysis and the proposed decomposition pathways for this compound.

An In-depth Technical Guide on the Discovery and History of 6-Vinylnaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Vinylnaphthalen-2-ol, a substituted naphthol derivative, holds significance as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, chemical properties, and potential applications. The document outlines plausible synthetic routes, including multi-step syntheses from 2-naphthol and modern cross-coupling methodologies. While a definitive first discovery is not prominently documented in publicly available literature, its synthesis is logically derived from established organic chemistry principles. This guide consolidates available data, presents detailed hypothetical experimental protocols for its preparation, and offers insights into its characterization.

Introduction

This compound, with the chemical formula C₁₂H₁₀O, is an aromatic organic compound characterized by a naphthalene core substituted with a hydroxyl group at the 2-position and a vinyl group at the 6-position.[1][2][3][4] The presence of these functional groups—a nucleophilic phenol and a reactive vinyl moiety—makes it a valuable building block for the synthesis of more complex molecules. Its structural similarity to intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen suggests its potential utility in medicinal chemistry.[5] This guide aims to provide a detailed account of the synthetic strategies for this compound, present its known chemical and physical properties, and discuss its potential applications in research and drug development.

Physicochemical Properties

While experimentally determined data for this compound is not widely published, predicted properties and data for analogous compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O | [1][2] |

| Molecular Weight | 170.21 g/mol | [2][4] |

| CAS Number | 136896-92-9 | [1][2][3] |

| Predicted Boiling Point | 337.6 ± 11.0 °C | [4] |

| Predicted Density | 1.150 ± 0.06 g/cm³ | [4] |

| Appearance | Not specified | [3] |

Synthetic Routes and Historical Context

The specific discovery and first synthesis of this compound are not well-documented in seminal historical publications. However, its preparation can be logically deduced from established synthetic methodologies for substituted naphthalenes. Patents for related compounds suggest that the synthesis of 6-substituted-2-vinylnaphthalenes has been a subject of industrial interest.[6][7]

Two primary plausible synthetic strategies emerge from the literature for analogous compounds: a classical multi-step approach starting from 2-naphthol, and modern palladium-catalyzed cross-coupling reactions.

Classical Synthesis from 2-Naphthol

A likely and historically relevant synthetic pathway commences with the readily available starting material, 2-naphthol. This multi-step synthesis involves the introduction of an acetyl group, which is then converted to the vinyl functionality.

Caption: Plausible classical synthetic route to this compound.

This pathway is analogous to the industrial synthesis of other substituted naphthalenes.[6] The key steps are:

-

Friedel-Crafts Acylation: Acetylation of 2-naphthol to introduce an acetyl group at the 6-position.

-

Reduction: Reduction of the ketone to a secondary alcohol.

-

Dehydration: Elimination of water to form the vinyl group.

Wittig Reaction Approach

A variation of the classical approach involves the use of a Wittig reaction to form the double bond. This would typically involve protection of the hydroxyl group of a precursor aldehyde.

Caption: A potential synthetic route utilizing the Wittig reaction.

Heck Reaction Approach

Modern synthetic chemistry offers more direct routes, such as the Palladium-catalyzed Heck reaction. This would involve the coupling of a halogenated 2-naphthol derivative with a vinylating agent. The synthesis of Naproxen via a Heck reaction of 2-bromo-6-methoxynaphthalene provides a strong precedent for this approach.[5]

Caption: A modern synthetic approach using the Heck reaction.

Detailed Experimental Protocols (Hypothetical)

Synthesis via Friedel-Crafts, Reduction, and Dehydration

Step 1: Friedel-Crafts Acylation of 2-Naphthol to 6-Acetyl-2-naphthol

-

Materials: 2-Naphthol, Acetic Anhydride, Anhydrous Aluminum Chloride, Nitrobenzene.

-

Procedure:

-

To a solution of 2-naphthol in nitrobenzene, cooled in an ice bath, add anhydrous aluminum chloride portion-wise with stirring.

-

Add acetic anhydride dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-acetyl-2-naphthol.

-

Step 2: Reduction of 6-Acetyl-2-naphthol to 1-(6-Hydroxy-2-naphthyl)ethanol

-

Materials: 6-Acetyl-2-naphthol, Sodium Borohydride, Methanol.

-

Procedure:

-

Dissolve 6-acetyl-2-naphthol in methanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully add dilute hydrochloric acid to quench the reaction.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(6-hydroxy-2-naphthyl)ethanol.

-

Step 3: Dehydration of 1-(6-Hydroxy-2-naphthyl)ethanol to this compound

-

Materials: 1-(6-Hydroxy-2-naphthyl)ethanol, Potassium Hydrogen Sulfate.

-

Procedure:

-

Mix 1-(6-hydroxy-2-naphthyl)ethanol with a catalytic amount of potassium hydrogen sulfate.

-

Heat the mixture under vacuum.

-

The product, this compound, will distill under these conditions.

-

Collect the distillate and purify by column chromatography if necessary.

-

Synthesis via Wittig Reaction

-

Materials: 6-Acetoxy-2-naphthaldehyde, Methyltriphenylphosphonium Bromide, a strong base (e.g., n-Butyllithium), THF.

-

Procedure:

-

Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere and adding n-butyllithium at 0 °C.

-

Stir the resulting ylide solution for 30 minutes.

-

Add a solution of 6-acetoxy-2-naphthaldehyde in THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography to isolate the 6-acetoxy-2-vinylnaphthalene.

-

Deacetylate by hydrolysis with a base (e.g., sodium hydroxide in methanol) followed by acidic workup to yield this compound.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show signals for the vinyl protons (a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons) in the range of 5.0-7.0 ppm. The aromatic protons would appear as a series of multiplets in the range of 7.0-8.0 ppm. A singlet for the phenolic hydroxyl proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show 12 distinct signals. The carbons of the vinyl group would appear around 110-140 ppm. The aromatic carbons would resonate in the region of 110-155 ppm, with the carbon attached to the hydroxyl group being the most downfield shifted among the oxygenated carbons.

-

IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the phenol group around 3200-3600 cm⁻¹, C-H stretches for the vinyl and aromatic groups around 3000-3100 cm⁻¹, a C=C stretch for the vinyl group around 1630 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 170.

Applications and Future Perspectives

This compound serves as a valuable intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: As a substituted naphthol, it is a potential precursor for the synthesis of biologically active molecules. The naphthalene moiety is a common scaffold in medicinal chemistry, and the vinyl group allows for further functionalization through various reactions like polymerization, oxidation, and addition reactions.[6]

-

Polymer Science: The vinyl group enables its use as a monomer for the synthesis of specialty polymers with unique optical or thermal properties.

-

Materials Science: Naphthalene-based materials are of interest for their potential applications in organic electronics and as fluorescent probes.

Further research into the biological activities of derivatives of this compound could lead to the discovery of new therapeutic agents. Its utility as a monomer in polymerization reactions also warrants further exploration for the development of novel materials.

Conclusion

While the specific historical details of the discovery of this compound remain elusive in readily accessible literature, its synthesis can be confidently approached through well-established synthetic organic methodologies. This guide has outlined the most plausible synthetic routes, including a classical multi-step synthesis from 2-naphthol and modern cross-coupling strategies. The provided hypothetical experimental protocols offer a starting point for its laboratory preparation. The predicted physicochemical and spectroscopic data serve as a guide for its characterization. As a versatile synthetic intermediate, this compound holds promise for future applications in drug discovery and materials science, warranting further investigation into its properties and reactivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. 2-Vinyl-6-methoxynaphthalene | C13H12O | CID 603535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Vinylnaphthalen-2-ol, a member of the vinylnaphthalene family, is a versatile organic compound with a naphthalene core functionalized with both a hydroxyl and a vinyl group. This unique structure makes it and its derivatives subjects of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its synonyms, related chemical structures, and a summary of available data on its physicochemical properties and biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles relevant information on closely related naphthalene derivatives to provide a foundational understanding for researchers.

Chemical Identity and Synonyms

This compound is systematically named 6-ethenylnaphthalen-2-ol. It is also known by several other synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms of this compound

| Synonym | Source |

| 6-Ethenylnaphthalen-2-ol | IUPAC Name |

| 6-Vinyl-2-naphthol | Common Name[1] |

| 2-Naphthalenol, 6-ethenyl- | CAS Index Name |

| 6-Hydroxy-2-vinylnaphthalene | Alternative Name |

| 2-Hydroxy-6-vinylnaphthalene | Alternative Name |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136896-92-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀O | [1][5] |

| Molecular Weight | 170.21 g/mol | [1][5] |

| Appearance | Not explicitly stated (often a solid) | |

| Solubility | Insoluble in water; Soluble in organic solvents | [6] |

| LogP (octanol-water) | 3.93 (for 2-vinylnaphthalene) | [6] |

Related Chemical Structures

The structural backbone of this compound lends itself to a variety of derivatives with potentially interesting biological activities. Understanding these related structures can provide insights into structure-activity relationships (SAR).

Table 3: Structures and Properties of Related Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₂H₁₀O | 170.21 | Parent compound with hydroxyl and vinyl groups. | |

| 6-Ethylnaphthalen-2-ol | C₁₂H₁₂O | 172.22 | Saturated vinyl group (ethyl group). | |

| 2-Methoxy-6-vinylnaphthalene | C₁₃H₁₂O | 184.23 | Methylated hydroxyl group.[7] | |

| 2-Vinylnaphthalene | C₁₂H₁₀ | 154.21 | Lacks the hydroxyl group.[6] | |

| 2-Naphthol | C₁₀H₈O | 144.17 | Lacks the vinyl group. | |

| 6-Hydroxy-2-naphthaldehyde | C₁₁H₈O₂ | 172.18 | Vinyl group is oxidized to an aldehyde. |

Synthesis Strategies

A general approach for synthesizing vinylnaphthalenes involves:

-

Reduction of an acetylnaphthalene: For instance, 2-acetyl-6-methoxynaphthalene can be reduced to the corresponding alcohol.

-

Dehydration: The resulting alcohol is then dehydrated to form the vinyl group.[8]

For this compound, a potential precursor could be 6-hydroxy-2-acetylnaphthalene. The synthesis of a related compound, 6-hydroxy-2-naphthaldehyde, has been described starting from beta-naphthol, involving bromination, reduction, methylation, a Grignard reaction, and demethylation.[9]

Logical Workflow for a Potential Synthesis:

Caption: A potential multi-step synthesis pathway for this compound.

Biological Activities of Related Naphthalene Derivatives

Direct quantitative biological data for this compound is scarce in the available literature. However, studies on related naphthalene derivatives provide valuable insights into its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Naphthalene derivatives are known to possess a broad spectrum of antimicrobial activities. For instance, certain 1-aminoalkyl-2-naphthols have demonstrated potent antibacterial activity against multidrug-resistant (MDR) strains.

Table 4: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound | Organism | Activity Type | MIC Value (µg/mL) | Reference |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | Antibacterial | 10 | [10] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | Antibacterial | 100 | [10] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | Antifungal | 400 | [10][11] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | Antifungal | 400 | [10][11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

A standard method to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.[12]

-

Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing:

Caption: A generalized workflow for determining the MIC of a compound.

Anti-inflammatory Activity

Naphthalene derivatives have also been investigated for their anti-inflammatory properties. Some have shown potent activity in in vivo models. While specific IC₅₀ values for this compound are not available, related compounds have demonstrated significant inhibition of inflammatory markers. For example, certain novel alpha-amino naphthalene derivatives exhibited potent anti-inflammatory activity with reduced ulcerogenic effects compared to phenylbutazone.[13]

Experimental Protocol: In Vitro Protein Denaturation Assay

A common in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation.[14]

-

Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, egg albumin (as the protein source), and phosphate-buffered saline (pH 6.4).

-

Incubation: The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes to induce denaturation.

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. The IC₅₀ value, the concentration required to inhibit 50% of the denaturation, can then be determined.

Signaling Pathways

Currently, there is no specific information in the searched literature detailing the involvement of this compound or its close derivatives in specific signaling pathways. However, given the anti-inflammatory potential of related compounds, it is plausible that they may interact with key inflammatory pathways such as the NF-κB or MAPK signaling cascades. Further research is required to elucidate the precise molecular mechanisms of action.

Conclusion and Future Directions

This compound represents an interesting chemical scaffold with potential for further investigation in drug discovery and materials science. This guide has summarized the available information on its synonyms, physicochemical properties, and the biological activities of structurally related compounds. The lack of specific quantitative biological data and detailed synthesis protocols for this compound highlights a significant knowledge gap.

Future research should focus on:

-

Developing and optimizing a reproducible synthesis protocol for this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine its antimicrobial and anti-inflammatory activities, including the determination of MIC and IC₅₀ values against a panel of relevant pathogens and inflammatory models.

-

Investigating the mechanism of action by exploring its effects on key signaling pathways involved in inflammation and microbial pathogenesis.

-

Synthesizing and evaluating a library of derivatives to establish clear structure-activity relationships, which could guide the development of more potent and selective therapeutic agents.

By addressing these research areas, the full potential of this compound and its analogs as valuable compounds for scientific and pharmaceutical applications can be realized.

References

- 1. appchemical.com [appchemical.com]

- 2. 136896-92-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 136896-92-9 | this compound - Capot Chemical [capotchem.com]

- 4. 136896-92-9|this compound|BLD Pharm [bldpharm.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Buy 2-Vinylnaphthalene | 827-54-3 [smolecule.com]

- 7. 2-Vinyl-6-methoxynaphthalene | C13H12O | CID 603535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic method of 6-hydroxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 14. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 6-Vinylnaphthalen-2-ol

Disclaimer: This document synthesizes the currently available public information regarding the health and safety of 6-vinylnaphthalen-2-ol (CAS RN: 136896-92-9). It is intended for use by researchers, scientists, and drug development professionals. A comprehensive toxicological assessment of this specific compound has not been identified in publicly accessible literature. Much of the detailed toxicological information and the proposed mechanism of action are extrapolated from data on the closely related parent compound, naphthalene, and the structural analog, 2-vinylnaphthalene. All information should be used with caution and supplemented with internal safety assessments.

Physicochemical and Hazard Information

Limited experimental data is available for the physicochemical properties of this compound. The following tables summarize the available data for this compound and its close structural analog, 2-vinylnaphthalene.

Table 1: Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| CAS Registry Number | 136896-92-9 | [1] |

| Molecular Formula | C₁₂H₁₀O | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Synonyms | 6-ethenylnaphthalen-2-ol, 6-Vinyl-2-naphthol | [1] |

| 2-Vinylnaphthalene | ||

| CAS Registry Number | 827-54-3 | [3] |

| Molecular Formula | C₁₂H₁₀ | [3] |

| Molecular Weight | 154.21 g/mol | [3] |

| Physical Description | Tan powder | [3] |

Table 2: Health and Safety Hazard Classification

This table includes GHS hazard classifications found for 2-vinylnaphthalene, which may be indicative of the potential hazards of this compound due to structural similarity.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 2 | H371: May cause damage to organs | [4] |

Toxicological Data

No specific experimental toxicological data such as LD50, LC50, or NOAEL values for this compound were found in the reviewed literature. For the related compound 2-vinylnaphthalene, an estimated oral acute toxicity (LD50) of > 2,000 mg/kg has been reported, though this is a calculated value and not from direct experimentation.[5]

Proposed Mechanism of Toxicity: Extrapolation from Naphthalene